(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-7(6-12-2)11-5-8-9-3-4-10-8/h3-4,7,11H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
UPURQQZZGDTHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
This method involves two main steps:
- Condensation: An equimolar mixture of imidazole-2-carboxaldehyde and 1-methoxypropan-2-ylamine is stirred in a polar solvent such as methanol or ethanol at room temperature. This forms an imine intermediate.
- Reduction: The imine is then reduced to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under acidic conditions.
| Parameter | Typical Value |
|---|---|
| Solvent | Methanol or Ethanol |
| Temperature | 20–40 °C |
| Reducing Agent | Sodium triacetoxyborohydride |
| Reaction Time | 4–12 hours |
| Yield | 70–85% |
This route is favored for its mild conditions and good selectivity, minimizing side reactions such as over-reduction or polymerization.
Nucleophilic Substitution Route
In this approach, a halomethyl imidazole derivative (e.g., imidazol-2-ylmethyl chloride or bromide) is reacted with 1-methoxypropan-2-ylamine:
- The halide acts as the electrophile.
- The amine performs nucleophilic attack, displacing the halide.
| Parameter | Typical Value |
|---|---|
| Solvent | Polar aprotic solvents (THF, DMF) |
| Temperature | 50–80 °C |
| Base | Triethylamine or potassium carbonate |
| Reaction Time | 6–24 hours |
| Yield | 60–90% |
This method requires careful control of temperature and base to avoid side reactions such as elimination or polymerization.
Direct Alkylation
Direct alkylation involves the reaction of imidazole with 1-methoxypropan-2-yl halides under basic conditions:
- Imidazole nitrogen is deprotonated by a strong base (e.g., sodium hydride).
- The resulting imidazolide ion attacks the alkyl halide.
| Parameter | Typical Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Sodium hydride |
| Temperature | 0–25 °C |
| Reaction Time | 3–6 hours |
| Yield | 50–75% |
This method is less commonly used due to potential regioselectivity issues and competing side reactions.
Purification and Characterization
After synthesis, purification is typically performed by:
- Column chromatography using silica gel with eluents like acetone/dichloromethane mixtures.
- Recrystallization from suitable solvents to enhance purity.
Characterization employs:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): For purity assessment.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reductive Amination | Imidazole-2-carboxaldehyde, 1-methoxypropan-2-ylamine, NaBH(OAc)3 | Methanol/Ethanol | 20–40 °C | 70–85 | Mild conditions, high selectivity | Requires reducing agent |
| Nucleophilic Substitution | Imidazol-2-ylmethyl halide, 1-methoxypropan-2-ylamine, base | THF, DMF | 50–80 °C | 60–90 | Straightforward, scalable | Possible side reactions |
| Direct Alkylation | Imidazole, 1-methoxypropan-2-yl halide, NaH | DMF | 0–25 °C | 50–75 | Simple reagents | Regioselectivity issues |
Research Findings and Source Diversity
- The reductive amination method is widely reported in medicinal chemistry literature for preparing imidazole-containing amines due to its efficiency and mild reaction conditions.
- Nucleophilic substitution is a classical approach, often cited in synthetic organic chemistry protocols for heterocyclic amines.
- Direct alkylation, while less common, is documented in advanced synthetic methodologies involving imidazole derivatives.
- Purification techniques and analytical characterization are standardized across synthetic studies to ensure reproducibility and compound integrity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole ring exhibits nucleophilic character due to its electron-rich nitrogen atoms. Key reactions include:
-
Alkylation/Acylation : The NH group in the imidazole ring reacts with alkyl halides or acyl chlorides under basic conditions, forming N-substituted derivatives.
-
Coordination Chemistry : The compound acts as a ligand for transition metals (e.g., Au, Pt) via nitrogen lone pairs, forming stable complexes .
Acid-Base Reactions
The amine group (pKa ~10–11) and imidazole NH (pKa ~14) participate in proton transfer reactions:
-
Protonation : Under acidic conditions (pH < 4), the amine group accepts a proton, forming a cationic species.
-
Deprotonation : Strong bases (e.g., NaH) deprotonate the NH group, generating a nucleophilic imidazolide ion .
Redox Reactions
The methoxypropan-2-yl side chain undergoes oxidation:
-
Oxidation : With KMnO₄/H₂SO₄, the methoxy group converts to a ketone, yielding (1H-imidazol-2-ylmethyl)(1-oxopropan-2-yl)amine.
Table 2: Redox Reaction Conditions
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | 80°C, 2 h | Ketone derivative | 72% |
| CrO₃/H₂SO₄ | RT, 30 min | Partial decomposition observed | – |
Hydrogen Bonding and Biological Interactions
The compound interacts with biological targets via:
-
Hydrogen Bond Donation : The NH group forms H-bonds with enzyme active sites (e.g., kinase inhibitors) .
-
π-Stacking : The aromatic imidazole ring engages in non-covalent interactions with biomolecules .
Stability Under Synthetic Conditions
Key stability considerations:
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.
-
pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) .
Comparative Reactivity with Analogues
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs include compounds with imidazole cores modified by varying amine substituents. Below is a comparative analysis based on molecular weight, hydrogen bonding capacity, and substituent effects (Table 1).
Table 1: Physicochemical Comparison of (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine and Analogs
Key Observations:
Molecular Weight : The target compound’s higher molecular weight (~169.2 g/mol) compared to analogs (97–139 g/mol) is due to the methoxypropan-2-yl group, which increases steric bulk and lipophilicity.
Substituent Effects : The 1-methoxypropan-2-yl group in the target compound introduces ether functionality, which may improve metabolic stability compared to alkylamine analogs like 1-(1H-imidazol-1-yl)propan-2-amine.
Bioactivity Considerations:
- The imidazole ring is critical for interactions with biological targets (e.g., histamine receptors).
Biological Activity
Introduction
(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine is a nitrogenous heterocyclic compound notable for its imidazole ring and amine functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol. The compound features an imidazole moiety, which is crucial for its biological interactions. The presence of the methoxy group enhances its solubility and bioavailability, which are important factors in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including kinases involved in cancer pathways. For instance, imidazole derivatives have been reported to inhibit kinesin spindle protein (KSP), which is essential for cell division and is a target in cancer therapy .
- Receptor Modulation : The compound may interact with specific receptors in the body, such as the melanocortin-1 receptor (MC1R), which plays a role in skin pigmentation and inflammatory responses. Agonists of MC1R are being explored for their therapeutic effects in conditions like erythropoietic protoporphyria .
- Antimicrobial Properties : Compounds with imidazole rings are often noted for their antimicrobial activity, suggesting that this compound may exhibit similar properties.
Structure–Activity Relationship
The relationship between the structure of this compound and its biological activity is crucial for understanding its potential applications. Variations in substituents on the imidazole ring or the amine group can significantly alter its biological profile.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Imidazole ring with methyl substitution | Antimicrobial properties |
| 2-Methylimidazole | Methyl group at position 2 | Anticancer activity |
| Benzimidazole | Benzene fused with imidazole | Antiparasitic activity |
| 4-Methylthiazole | Thiazole ring with methyl group | Antiviral properties |
This table illustrates how variations in structure can lead to diverse biological activities among nitrogenous heterocycles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound:
- Synthesis Pathways : Various synthetic methods have been developed to produce this compound efficiently, allowing researchers to explore its properties extensively.
- Biological Evaluations : In vitro assays have demonstrated that derivatives of imidazole can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
- Clinical Implications : The potential use of this compound in treating conditions like cancer or inflammatory diseases is under investigation, emphasizing the need for further research into its pharmacokinetics and safety profiles .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1H-imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine, and how can reaction conditions be tailored for scalability?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a modified approach involves coupling 1H-imidazole-2-carbaldehyde with 1-methoxypropan-2-amine under catalytic hydrogenation (10% Pd/C, H₂, 50°C) to yield the target amine. Solvent choice (e.g., THF or MeOH) and pH control (pH 8–9) are critical to minimize byproducts like imine intermediates . Scalability requires optimizing reaction time (6–12 hours) and purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm amine proton integration (δ 1.2–1.4 ppm for methoxypropan-2-yl CH₃; δ 3.6–3.8 ppm for imidazole CH₂). Discrepancies in splitting patterns may indicate rotameric forms or solvent effects .
- FT-IR : Validate amine N–H stretches (3300–3500 cm⁻¹) and imidazole C=N (1590–1605 cm⁻¹). Overlapping peaks require deconvolution software (e.g., OMNIC) .
- Mass Spectrometry : ESI-MS in positive mode confirms [M+H]⁺. Isotopic patterns distinguish from impurities (e.g., residual solvents) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood with ≤0.1 ppm exposure .
- Spill Management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
- Storage : Store at 2–8°C under nitrogen to prevent oxidation. Stability tests (TGA/DSC) show decomposition >200°C .
Advanced Research Questions
Q. How can structural analogs of this compound be designed for enhanced bioactivity, and what in vitro assays validate their efficacy?
- Methodological Answer :
- Analog Design : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the imidazole C4 position to modulate electron density and binding affinity. Computational docking (AutoDock Vina) predicts interactions with targets like GPCRs or enzymes .
- Bioassays :
- Antimicrobial : Broth microdilution (MIC ≤16 µg/mL against S. aureus; CLSI guidelines) .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ via ELISA; compare to celecoxib) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Source Analysis : Compare substituent effects (e.g., methoxypropan-2-yl vs. isopropyl groups) and assay conditions (e.g., pH, cell lines). For example, anti-leishmanial activity varies with lipophilicity (logP >2.5 enhances membrane penetration) .
- Meta-Analysis : Use ANOVA to assess batch-to-batch variability or solvent effects (DMSO vs. ethanol) .
Q. How can computational modeling guide the interpretation of crystallographic or NMR structural data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
